molecular formula C7H12O2 B8747317 2-Ethyl-3-methylbut-3-enoic acid CAS No. 60582-27-6

2-Ethyl-3-methylbut-3-enoic acid

Cat. No.: B8747317
CAS No.: 60582-27-6
M. Wt: 128.17 g/mol
InChI Key: MFRUKTQYPRZEIF-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylbut-3-enoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

60582-27-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethyl-3-methylbut-3-enoic acid

InChI

InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h6H,2,4H2,1,3H3,(H,8,9)

InChI Key

MFRUKTQYPRZEIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,3-dimethylacrylic acid (2.00 g, 20 mmol) in THF (30 mL) was added dropwise to a solution of LDA (44 mmol) in THF/hexane (60 mL) at −78 ° C. After warming to −10 ° C. and stirring for 20 min, the reaction was recooled to −78 ° C. and a solution of ethyl iodide (6.86 g, 44 mmol)) in THF (30 mL) was added. The reaction was allowed to warm to room temperature overnight. To the resulting dark orange solution was added 1 M HCl until acidic. The organic layer was separated, washed with H2O and brine, dried (MgSO4), filtered and concentrated to yield a brown oil of 2-ethyl-3-methylbut-3-enoic acid (3.08g), which was used crude in the next reaction. To reduce the acid group the crude product was dissolved in THF (70 mL) and cooled to 0° C. To this was added LiAlH4 (2280 mg, 60 mmol). Workup gave 2.7 g of a pale yellow oil, which was purified by flash chromatography (silica gel, 10% EtOAC in pet. ether) to give 1.70 g of 2-ethyl-3-methylbut-3-en-1-ol as an oil. The alcohol (560 mg, 4.91 mmol) was converted into a mesylate by dissolving in DCM (25 mL) at 0 ° C., then adding MsCl (675 mg, 5.9 mmol) followed by Et3N (595 mg, 5.9 mmol). After 30 min the reaction was partitioned between DCM and 0.1 N HCl, the aqueous layer extracted with DCM (2×), and the organic fractions combined and washed with brine, filtered and concentrated to give 200 mg of a pale yellow oil. The crude mesylate (4.91 mmol) was dissolved in acetonitrile (20 mL) and NaN3 (957 mg, 14.7 mmol) was added. After 1 h DMF (6.5 mL) was added and the reaction heated to reflux for 3 h, then cooled. EtOAc (40 mL) and NaHCO3 solution were added and the organic layer was washed with H2O (2×), brine (1×) and dried, then filtered to give a pale yellow solution of 3-(azidomethyl)-2-methylpent-1-ene that was used crude in the next reaction. A suspension of the azide (4.91 mmol) in 50 mL EtOAC was hydrogenated at 40 psi over Lindlar catalyst (460 mg) for 16 h, then filtered through Celite to leave a colourless solution. Flash chromatography (silica gel, 1-5% MeOH in DCM) produced 120 mg of pure amine 57, with a further 95 mg of impure material
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
44 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
THF hexane
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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